Venom

Catalog No.
S526230
CAS No.
165252-70-0
M.F
C7H14N4O3
M. Wt
202.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Venom

CAS Number

165252-70-0

Product Name

Venom

IUPAC Name

1-methyl-2-nitro-3-(oxolan-3-ylmethyl)guanidine

Molecular Formula

C7H14N4O3

Molecular Weight

202.21 g/mol

InChI

InChI=1S/C7H14N4O3/c1-8-7(10-11(12)13)9-4-6-2-3-14-5-6/h6H,2-5H2,1H3,(H2,8,9,10)

InChI Key

YKBZOVFACRVRJN-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 54,300 mg/L at 20 °C
In heptane 11X10-3, xylene 72, toluene 150, dichloromethane 11,000, acetone 58,000, methanol 57,000, ethanol, 19,000, ethyl acetate 5,200 (all in g/L, 20 °C)

Synonyms

1-methyl-2-nitro-3-((3-tetrahydrofuryl)methyl)guanidine, dinotefuran, MTI 446, MTI-446, N''-methyl-N-nitro-N'-((tetrahydro-3-furanyl)methyl)guanidine

Canonical SMILES

CNC(=N[N+](=O)[O-])NCC1CCOC1

Isomeric SMILES

CN/C(=N/[N+](=O)[O-])/NCC1CCOC1

The exact mass of the compound Dinotefuran is 202.1066 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Venom, the commercial formulation of the active ingredient dinotefuran (CAS 165252-70-0), is a third-generation neonicotinoid insecticide distinguished by its nonaromatic tetrahydrofuran (THF) cyclic ether substituent [1]. Unlike first- and second-generation analogs (e.g., imidacloprid, thiamethoxam) that rely on halogenated chloropyridinyl or chlorothiazolyl rings, this halogen-free structure grants Venom exceptional physicochemical properties, including ultra-high water solubility and a distinct binding affinity profile at insect nicotinic acetylcholine receptors (nAChRs) [1]. For agricultural procurement, veterinary applications, and formulation development, Venom serves as a high-mobility active ingredient, valued for its rapid systemic knockdown capabilities and its ability to overcome established metabolic resistance mechanisms linked to older neonicotinoid classes.

Substituting Venom (dinotefuran) with older, lower-cost neonicotinoids like imidacloprid fundamentally alters a formulation's environmental fate, systemic uptake rate, and resistance-breaking efficacy. Venom's exceptionally high water solubility (nearly 40 g/L) allows for rapid root-to-shoot translocation that poorly soluble analogs cannot match, making it non-interchangeable for applications requiring immediate systemic protection [1]. Furthermore, dinotefuran's THF ring prevents the specific cation-π interactions and hydrogen bonds that confer high cytochrome P450-mediated metabolic resistance to imidacloprid in pest species like Bemisia tabaci [2]. Consequently, substituting Venom with a first-generation analog risks severe performance drop-offs in high-leaching environments or against resistant pest populations.

Aqueous Solubility and Systemic Bioavailability

Venom exhibits exceptionally high water solubility compared to first-generation neonicotinoids, fundamentally changing its uptake kinetics in soil and root-drench applications. While imidacloprid provides limited immediate availability due to low solubility, dinotefuran dissolves rapidly, ensuring immediate vascular translocation throughout the plant structure [1].

Evidence DimensionWater Solubility at 20°C
Target Compound DataDinotefuran: 39,830 mg/L (39.8 g/L)
Comparator Or BaselineImidacloprid: 610 mg/L (0.61 g/L)
Quantified Difference~65-fold higher water solubility
ConditionsStandard aqueous environmental conditions

Enables rapid root uptake and superior systemic translocation in soil-drench and trunk-injection formulations where low-solubility analogs fail to mobilize quickly.

Evasion of Cytochrome P450-Mediated Metabolic Resistance

In highly resistant pest strains (e.g., Bemisia tabaci), imidacloprid is rapidly detoxified due to stable binding with the CYP6CM1vQ enzyme, facilitated by an Arg225 cation-π interaction and two stable hydrogen bonds. Venom's structural divergence completely lacks these specific interactions, resulting in weak enzyme binding that disables potential metabolism and preserves insecticidal efficacy [1].

Evidence DimensionBinding interaction with detoxifying enzyme CYP6CM1vQ
Target Compound DataDinotefuran: Weak binding (absence of Arg225 cation-π interaction and H-bonds)
Comparator Or BaselineImidacloprid: Stable binding (active Arg225 cation-π interaction and two H-bonds)
Quantified DifferenceComplete evasion of the primary structural binding mechanism that causes metabolic resistance to imidacloprid
ConditionsMolecular dynamics simulation of Q-biotype Bemisia tabaci CYP6CM1

Critical for formulating products targeting pest populations that have developed target-site metabolic resistance to first-generation halogenated neonicotinoids.

Soil Adsorption and Environmental Bioavailability

Venom demonstrates a significantly lower soil adsorption coefficient (Koc) than older neonicotinoids, meaning it binds less tightly to soil organic matter. This property, combined with its high solubility, ensures that the active ingredient remains highly bioavailable in the soil solution for root uptake rather than becoming sequestered in the soil matrix [1].

Evidence DimensionSoil Adsorption Coefficient (Koc)
Target Compound DataDinotefuran: 30–50
Comparator Or BaselineImidacloprid: 200–300
Quantified Difference4 to 10 times lower soil adsorption
ConditionsStandard agricultural soil mobility assays

Ensures the active ingredient remains highly bioavailable for rapid plant uptake in soil-applied formulations, rather than binding tightly to organic matter.

Environmental Persistence and Soil Half-Life

Despite its high systemic activity, Venom exhibits a much faster degradation profile in soil compared to older neonicotinoids. Its aerobic biodegradation half-life is substantially shorter than that of imidacloprid or thiamethoxam, reducing the risk of long-term environmental accumulation and carryover into subsequent crop cycles[1].

Evidence DimensionSoil Half-Life (DT50)
Target Compound DataDinotefuran: 10–30 days
Comparator Or BaselineImidacloprid: 100–200 days
Quantified Difference3.3 to 20 times faster soil degradation
ConditionsAerobic degradation in standard agricultural soils

Reduces long-term environmental persistence and carryover risks, aligning with stricter regulatory requirements for soil accumulation.

High-Mobility Systemic Formulations for Rapid Knockdown

Due to its exceptional 39.8 g/L water solubility and low soil adsorption coefficient (Koc 30-50), Venom is the premier choice for soil drenches, granular applications, and trunk injections. It is specifically procured when rapid vascular translocation is required to protect new growth, outperforming low-solubility alternatives like imidacloprid that lag in root-to-shoot mobility [1], [3].

Resistance-Breaking Crop Protection Products

Venom is highly prioritized in agricultural programs targeting sap-feeding pests (such as Bemisia tabaci) that exhibit CYP6CM1-mediated metabolic resistance. Its unique tetrahydrofuran structure evades the specific enzymatic binding interactions that rapidly detoxify first-generation chloropyridinyl neonicotinoids, restoring control efficacy [2].

Short-Residual Agricultural and Turf Management Programs

For crop cycles or turf environments requiring rapid active ingredient clearance, Venom is selected over older analogs. Its accelerated soil half-life (10–30 days) minimizes long-term environmental persistence and carryover risks compared to imidacloprid, which can persist for over 100 days [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

White crystalline solid

XLogP3

0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

202.10659032 Da

Monoisotopic Mass

202.10659032 Da

Boiling Point

208 °C (decomposes)

Heavy Atom Count

14

Density

1.40 (specific gravity)

Odor

Odorless

Appearance

Solid powder

Melting Point

107.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1W509710WF

Therapeutic Uses

VET: Dinotefuran is applied as a topical spot-on with different formulations for dogs and cats. The cat formulation is combined with the insect growth regulator pyriproxyfen and is used primarily to control fleas. The dog fomulation contains pyriproxyfen and permethrin and is labeled for control of fleas, ticks, and mosquitoes.

MeSH Pharmacological Classification

Insecticides

Mechanism of Action

The binding of the neonicotinoid insecticide dinotefuran to insect nicotinic acetylcholine receptors (nAChRs) was examined by a centrifugation method using the nerve cord membranes of American cockroaches and [(3)H]dinotefuran (78 Ci/mmol). The Kd and Bmax values of [(3H)]dinotefuran binding were estimated to be 13.7 nM and 14.8 fmol/40 ug protein respectively by Scatchard analysis. Epibatidine, an nAChR agonist, showed a rather lower affinity to the dinotefuran binding site (IC50=991 nM) than dinotefuran (IC50=5.02 nM). Imidacloprid and nereistoxin displayed lower potencies than dinotefuran but higher potencies than epibatidine. The potencies of five dinotefuran analogues in inhibiting the specific binding of [(3H)]dinotefuran to nerve cord membranes were determined. A good correlation (r2=0.970) was observed between the -log IC50 values of the tested compounds and their piperonyl butoxide-synergized insecticidal activities (-log LD50 values) against German cockroaches. The results indicate that a high-affinity binding site for dinotefuran is present in the nerve cord of the American cockroach and that the binding of ligands to the site leads to the manifestation of insecticidal activity.
To investigate the action of dinotefuran (MTI-446, 1-methyl-2-nitro-3-(tetrahydro-3-furylmethyl)guanidine), a recently developed insecticide, on insect nicotinic acetylcholine receptors (nAChRs), we determined the potencies of the compound and 15 analogues in inhibiting the specific binding of [(3)H]epibatidine (EPI), a nAChR agonist, and [(3)H]alpha-bungarotoxin (alpha-BGT), a competitive nAChR antagonist, to the nerve cord membranes of American cockroaches (Periplaneta americana). Racemic dinotefuran inhibited [(3)H]EPI binding with an IC50 of 890 nM and [(3)H]alpha-BGT binding with an IC50 of 36.1 uM. Scatchard analysis indicated that the dinotefuran inhibition of [(3)H]EPI binding was a competitive one. Slight structural modification caused a drastic reduction in potency; only four analogues were found to be equipotent to or more potent than dinotefuran. Chloropyridinyl and chlorothiazolyl neonicotinoid insecticides displayed two or three orders of magnitude higher potency than dinotefuran. There was a good correlation between the IC50 values of tested compounds obtained with [(3)H]EPI and those obtained with [(3)H]alpha-BGT. A better correlation was observed between 3-hr knockdown activities (KD50) against German cockroaches (Blattella germanica) and IC50 values obtained from [(3)H]EPI assays than between 24-hr lethal activities (LD50) and IC50 values. While the results indicate that dinotefuran and its analogues interact with the ACh-binding site in cockroach nAChRs, it remains to be elucidated why they displayed lower potencies than those expected based on their insecticidal activities.
It permanently binds to the same insect receptor sites as acetylcholine and activates the nerve impulse at the synapse causing stimulation, which results in tremors, incoordination and insect death. Dinotefuran does not bind to mammalian acetylcholine receptor sites.

Vapor Pressure

1.3X10-8 mm Hg (<1X10-6 Pa) at 25 °C

Absorption Distribution and Excretion

Crl:CD(SD)BR rats of both sexes were dosed by oral gavage with either 50 (low dose) or 1000 mg/kg (high dose) of (14)C /dinotefuran/ ... using single dose and multiple dosing regimens up to 15 days (low dose only). In addition, one group received an iv injection of 50 mg/kg of the test material. Pregnant dams at 18 days of gestation were dosed orally with 50 mg/kg of the test material.. Lactating females at approximately 12 days after parturition were dosed orally with 50 mg/kg of the test material. Hla(SD)CVF rats of both sexes which had cannulated bile ducts were dosed with either 50 or 1000 mg/kg of the test material. Excretion profiles of the radiolabel were developed, using the various dosing regimens. Radiolabel was recovered from the plasma in order to derive the pharmacokinetic profile. Tissue distribution of the radiolabel was analyzed. The concentration of the radiolabel in the near-term fetus was compared with that in the dam. The concentration in the radiolabel in the milk of the lactating female was compared that in the blood and plasma. Whole-body autoradiography was used to localize the sites of radioactivity at various time points post-dose. Further analysis of the radiolabeled compounds was performed in order to characterize the metabolites. In a preliminary study, minimal radiolabel was recovered in the expired air as CO2 or volatiles. A high percentage of the administered dose was recovered in the urine (87.7 to 99.8%, including both low and high doses and multiple dosing regimens) with 92 to 97% of that being the parent compound. Fecal excretion ranged from 1.06 to 3.16% of the administered dose. Very little of the radiolabel was recovered in the bile. The pharmacokinetic parameters ranged in the following manner: Half-life, 3.6 to 16.1 hours, Tmax, 0.25 to 0.625 hours for the low dose, 2.0 to 2.1 for the high dose, Cmax, 40.8 to 47.4 ppm for the low dose, 471 to 566 ppm for the high dose. The concentration of the radiolabel in the fetus was quite similar to that of the dam. The radiolabel concentration in the milk was slightly higher than that reflected in the plasma and blood. The radiolabel was well distributed throughout the body with the highest levels recovered from the stomach, and kidneys. The test material was very minimally metabolized despite having been absorbed through the hepatic portal system.
Twenty-five Crl:CD(SD) BR 12-day old rat pups/sex were dosed by oral gavage with 50 mg/kg of (G-(14)C) /dinotefuran/ ... . Five pups/sex each were euthanized at 0.5 and 1.5 hr post-dose. The remaining 15 pups/sex were euthanized at 4 hr post-dose. An additional 3 pups/sex dosed in the same manner and one pup/sex/time point was euthanized at 0.5, 1.5 and 4 hr post-dose. These animals were examined by whole-body autoradiography technique. The profile of the radiolabel in the pups demonstrated a rapid uptake and tissue distribution within the first 4 hr post-dose. The radiolabel was well distributed throughout the body as demonstrated in the wholebody autoradiography. The highest concentration of radiolabel was in the stomach contents at 0.5 hr which had diminished by 4 hr with a correponding increase in excreta in that time frame. These results were similar to those observed in the adults with one appreciable difference. Uptake from the stomach by the adults was apparently even more rapid than that observed for the pups (male pup stomach contents at 0.5 hr was 52.2% as compared to that of the adults of 2.41%).

Metabolism Metabolites

The established neonicotinoid insecticides have chloropyridylmethyl (imidacloprid, thiacloprid, acetamiprid, and nitenpyram), chlorothiazolylmethyl (thiamethoxam or TMX and clothianidin or CLO) or tetrahydrofuranylmethyl (dinotefuran or DIN) substituents. We recently reported the metabolic fate of the chloropyridylmethyl neonicotinoids in mice as the first half of a comparative study that now considers the chlorothiazolylmethyl and tetrahydrofuranylmethyl analogues. TMX, CLO, two desmethyl derivatives (TMX-dm and CLO-dm), and DIN were administered ip to mice at 20 mg/kg for characterization of metabolites and pharmacokinetic analysis of brain, liver, plasma, and urine by HPLC/DAD and LC/MSD. Each compound is excreted 19-55% unmetabolized in urine within 24 hr, and tissue residues are largely dissipated by 4 hr. Thirty-seven metabolites of TMX, TMX-dm, CLO, and CLO-dm are identified by comparison with synthetic standards or their structures are proposed by molecular weights and 35Cl:37Cl ratios often supplemented by previous reports or sequence studies in which intermediates are readministered. A facile reaction sequence involves TMX --> TMX-dm or CLO --> CLO-dm. CLO-dm, reported to be a contributor to TMX hepatocarcinogenesis in mice, is unexpectedly remethylated in part to CLO in brain. The nitrosoguanidine, aminoguanidine, and urea derivatives of the parent compounds are detected in the tissues and methylnitroguanidine, methylguanidine, and nitroguanidine in the urine. Chlorothiazolecarboxaldehyde from oxidative cleavage of TMX and CLO is quite persistent in brain, liver, and particularly plasma compared with chloropyridinecarboxaldehyde and tetrahydrofurancarboxaldehyde from the other neonicotinoids. Chlorothiazolecarboxylic acid is conjugated with glycine or glucuronic acid or converted to S-methyl and mercapturate derivatives. DIN metabolism involves nitro reduction, N-demethylation, N-methylene hydroxylation, and amine cleavage, and tetrahydrofuranylmethyl hydroxylation at the 2-, 4-, and 5-positions giving 29 tentatively identified metabolites. The diversity of biodegradable sites and multiple pathways insures against parent compound accumulation but provides intermediates reported to be active as nicotinic agonists and inducible nitric oxide synthase inhibitors.
Crl:CD(SD)BR rats of both sexes were dosed by oral gavage with either 50 (low dose) or 1000 mg/kg (high dose) of (14)C/dinotefuran/ using single dose and multiple dosing regimens up to 15 days (low dose only). ... A high percentage of the administered dose was recovered in the urine (87.7 to 99.8%, including both low and high doses and multiple dosing regimens) with 92 to 97% of that being the parent compound. ... The test material was very minimally metabolized ... .

Wikipedia

Dinotefuran

Biological Half Life

Crl:CD(SD)BR rats of both sexes were dosed by oral gavage with either 50 (low dose) or 1000 mg/kg (high dose) of (14)C /dinotefuran/ using single dose and multiple dosing regimens up to 15 days (low dose only). In addition, one group received an iv injection of 50 mg/kg of the test material. ...The pharmacokinetic parameters ranged in the following manner: Half-life, 3.6 to 16.1 hours, Tmax, 0.25 to 0.625 hours for the low dose, 2.0 to 2.1 for the high dose, Cmax, 40.8 to 47.4 ppm for the low dose, 471 to 566 ppm for the high dose.

Methods of Manufacturing

Preparation: K. Kodaka et al., European Patent Office patent 649845; eidem, United States of America patent 5434181 (both 1995 to Mitsui Toatsu).

General Manufacturing Information

Registration Notes: Outside USA: Starkle in Japan.

Analytic Laboratory Methods

A semiautomated method based on ultra-high performance liquid chromatography (UHPLC) coupled to Orbitrap high resolution mass spectrometry has been developed for the determination of neonicotinoids (imidacloprid, acetamiprid, clothianidin, dinotefuran, nitenpyram, thiacloprid and thiamethoxam) and the metabolite acetamiprid-n-desmethyl in urine samples. Two automated methods were tested (solid-phase extraction "SPE" and turbulent flow chromatography "TurboFlow"), obtaining the best results when TurboFlow was applied. The total analysis time for the developed method was 14min. The optimized method was validated, obtaining suitable results for all validation parameters. Recoveries ranged from 78% to 116% meanwhile repeatability and reproducibility were evaluated obtaining values lower than 10% and 20% respectively (except for dinotefuran and nitenpyram at 0.2 ug/L). The limit of quantification (LOQ) for all compounds was established at 0.2 ug/L. The proposed analytical methodology was applied to analyze the target compounds in thirty six urine samples from pregnant women living in agricultural areas of Almeria (Spain). Imidacloprid, acetamiprid and acetamiprid-n-desmethyl were detected in some of the samples at concentrations ranging from 0.23 to 1.57 ug/L. Furthermore, dinotefuran was identified in two samples at trace levels.
A simple and fast method namely in-coupled syringe assisted octanol-water partition microextraction combined with high performance liquid chromatography (HPLC) has been developed for the extraction, preconcentration and determination of neonicotinoid insecticide residues (e.g. imidacloprid, acetamiprid, clothianidin, thiacloprid, thiamethoxam, dinotefuran, and nitenpyram) in honey. The experimental parameters affected the extraction efficiency, including kind and concentration of salt, kind of disperser solvent and its volume, kind of extraction solvent and its volume, shooting times and extraction time were investigated. The extraction process was carried out by rapid shooting of two syringes. Therefore, rapid dispersion and mass transfer processes was created between phases, and thus affects the extraction efficiency of the proposed method. The optimum extraction conditions were 10.00 mL of aqueous sample, 10% (w/v) Na2SO4, 1-octanol (100 uL) as an extraction solvent, shooting 4 times and extraction time 2 min. No disperser solvent and centrifugation step was necessary. Linearity was obtained within the range of 0.1-3000 ng/mL, with the correlation coefficients greater than 0.99. The high enrichment factor of the target analytes was 100 fold and low limit of detection (0.25-0.50 ng/mL) could be obtained. This proposed method has been successfully applied in the analysis of neonicotinoid residues in honey, and good recoveries in the range of 96.93-107.70% were obtained.
This study evaluated the applicability of commercially available kit-based enzyme-linked immunosorbent assay (ELISA) to simple, quick, and quantitative detection for three water-extractable (phytoavailable) neonicotinoid insecticides: dinotefuran, clothianidin, and imidacloprid in soils. ELISA showed excellent analytical sensitivity for determination, but with cross-reaction to structurally related neonicotinoid analogues, which might produce false positives. To analyze insecticides in soil samples of diverse physicochemical properties, they were extracted with water. The aqueous soil extracts were assayed directly with ELISA. No matrix interference was observed without additional dilution with water. Recovery experiments for the insecticides from aqueous soil extracts spiked at 2-10 ng/mL showed good accuracy (72-126%) and precision (<16%). Kit-based ELISAs were used to estimate soil-water distribution coefficients (Kd). Values estimated using this method showed positive correlation between organic carbon contents in soil and those for evaluated insecticides. Results indicate that the evaluated kit-based ELISA has applicability for simple, quick, and reliable detection of phytoavailable insecticides in soils and for estimating Kd values in soil.
A new analytical method was developed for dinotefuran and its metabolites, MNG, UF, and DN, in melon using high-performance liquid chromatography (HPLC) coupled with an ultraviolet detector (UVD). Due to shorter wavelength, lower sensitivity to UV detection, and high water miscibility of some metabolites, QuEChERs acetate-buffered version was modified for extraction and purification. Mobile phases with different ion pairing or ionization agents were tested in different reverse phase columns, and ammonium bicarbonate buffer was found as the best choice to increase the sensitivity of target analytes to the UV detector. After failure of dispersive SPE clean-up with primary secondary amine, different solid phase extraction cartridges (SPE) were used to check the protecting capability of analytes against matrix interference. Finally, samples were extracted with a simple and rapid method using acetonitrile and salts, and purified through C(18)SPE. The method was validated at two spiking levels (three replicates for each) in the matrix. Good recoveries were observed for all of the analytes and ranged between 70.6% and 93.5%, with relative standard deviations of less than 10%. Calibration curves were linear over the calibration ranges for all the analytes with r(2)>/= 0.998. Limits of detection ranged from 0.02 to 0.05 mg/kg, whereas limits of quantitation ranged from 0.06 to 0.16 mg/kg for dinotefuran and its metabolites. The method was successfully applied to real samples, where dinotefuran and UF residues were found in the field-incurred melon samples. Residues were confirmed via LC-tandem mass spectrometry (LC-MS/MS) in positive-ion electrospray ionization (ESI(+)) mode.
For more Analytic Laboratory Methods (Complete) data for Dinotefuran (11 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Light sensitive. Store under inert gas.

Interactions

We recently reported that formamidine pesticides such as amitraz and chlordimeform effectively synergize toxic actions of certain pyrethroid and neonicotinoid insecticides in some insect species on the 4th instar larvae of Aedes aegypti. Here we studied the biochemical basis of the synergistic actions of the formamidines in amplifying the toxicity of neonicotinoids and pyrethroids such as dinotefuran and thiamethoxam, as well as deltamethrin-fenvalerate type of pyrethroids. We tested the hypothesis that their synergistic actions are mediated by the octopamine receptor, and that the major consequence of octopamine receptor activation is induction of trehalase to increase glucose levels in the hemolymph. The results show that formamidines cause a significant up-regulation of the octopamine receptor and trehalase mRNA expressions. Furthermore, formamidines significantly elevate levels of free glucose when co-treated with dinotefuran, deltamethrin and fenvalerate, but not with permethrin or fenitrothion, which showed no synergistic toxic effects with formamidines. These results support the conclusion that the main mode of synergism is based on the ability to activate the octopamine receptor, which is particularly effective with insecticides causing hyperexcitation-induced glucose release and consequently leading to quick energy exhaustion.
Insect resistance mechanisms against pesticides lead to the development and the search of new pesticide combinations in order to delay the resistance. The combination of neonicotinoids with pyrethroids was currently proposed but the mode of action of these compounds at synaptic and extrasynaptic levels needs to be further explored. In the present study, we evaluated the effect of the combination of two insecticides, permethrin and dinotefuran, on cockroach cholinergic synaptic transmission and on isolated cell bodies. We first found that combination of 5 uM permethrin and dinotefuran enhances depolarization of the sixth abdominal ganglion compared to dinotefuran alone, without an inhibition of the spontaneous activity. However, a pretreatment with 1 uM dinotefuran or permethrin before bath application of the mixture inhibits the ganglionic depolarization. Compared to permethrin, 1 uM dinotefuraninduces a persistent enhancement of spontaneous activity. Interestingly, at extrasynaptic level, using dorsal unpaired median neurons and Kenyon cells, we found that combination of both 1 uM dinotefuran and permethrin resulted in an increase of the mixture-induced current amplitudes. Pretreatment with 1 uM dinotefuran strongly decreases the currents whereas permethrin induces a time-dependent inhibition. These data demonstrate that the combination of dinotefuran and permethrin enhances the effect of dinotefuran.
Due to complex pest control scenarios and the needs of agricultural production, different neonicotinoids may be used in certain agricultural applications. Consequently, honeybees may be exposed to these substances through distribution throughout plant tissues via the vascular system through several pathways, such as surface water, the exudates excreted from plants, and air pollution via drift of dust as well as contaminated pollen and nectar. In the current study, the single and combined toxicity of clothianidin, dinotefuran, and thiamethoxam to honeybees was examined after 48 hr exposure by the acute oral method and combination index (CI)-isobologram equation. At the 48 hr interval, our results showed that 1) the order of toxicities for the single insecticides was ranked as clothianidin > thiamethoxam > dinotefuran and that 2) all binary and ternary combinations showed synergism or additive effect at the effect (fa) 0.5. Therefore, our results not only provided meaningful guidelines in evaluating the safety risk of the mixtures of the three neonicotinoids towards honeybees but also suggested that there is a significant interest in the study of mixture toxicities of neonicotinoids against honeybees because risk assessment of neonicotinoids against honeybees conducted only in individual insecticides may underestimate the realistic toxicity.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
1: Sun X, Gong Y, Ali S, Hou M. Mechanisms of resistance to thiamethoxam and dinotefuran compared to imidacloprid in the brown planthopper: Roles of cytochrome P450 monooxygenase and a P450 gene CYP6ER1. Pestic Biochem Physiol. 2018 Sep;150:17-26. doi: 10.1016/j.pestbp.2018.06.014. Epub 2018 Jun 19. PubMed PMID: 30195383.
2: Wang Y, Han Y, Xie Y, Xu P, Li W. The metabolism distribution and effect of dinotefuran in Chinese lizards (Eremias argus). Chemosphere. 2018 Nov;211:591-599. doi: 10.1016/j.chemosphere.2018.07.181. Epub 2018 Aug 4. PubMed PMID: 30096572.
3: Chen Z, Song S, Mao L, Wei J, Li Y, Tan H, Li X. Determinations of dinotefuran and metabolite levels before and after household coffee processing in coffee beans using solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry. J Sci Food Agric. 2018 Aug 2. doi: 10.1002/jsfa.9300. [Epub ahead of print] PubMed PMID: 30073655.
4: Borges DA, Moraes PA, Cardoso JD, Oliveira PC, Yasui AM, Fernandes IMP, Lambert MM, Correia TR, Scott FB. Efficacy of a dinotefuran, pyriproxyfen and permethrin combination product against Ctenocephalides felis felis (Bouché, 1835) (Siphonaptera: Pulicidae) on artificially infested rabbits. Vet Parasitol. 2018 Aug 15;259:74-79. doi: 10.1016/j.vetpar.2018.07.006. Epub 2018 Jul 17. PubMed PMID: 30056988.
5: Cartereau A, Houchat JN, Mannai S, Varloud M, Karembé H, Graton J, Le Questel JY, Thany SH. Permethrin enhances the agonist activity of dinotefuran on insect cholinergic synaptic transmission and isolated neurons. Neurotoxicology. 2018 Jul;67:206-214. doi: 10.1016/j.neuro.2018.06.003. Epub 2018 Jun 8. PubMed PMID: 29890202.
6: Zhang Y, Wu X, Duan T, Xu J, Dong F, Liu X, Li X, Du P, Zheng Y. Ultra high performance liquid chromatography with tandem mass spectrometry method for determining dinotefuran and its main metabolites in samples of plants, animal-derived foods, soil, and water. J Sep Sci. 2018 May 15. doi: 10.1002/jssc.201701551. [Epub ahead of print] PubMed PMID: 29761641.
7: Liu T, Zhang X, Wang X, Chen D, Li Y, Wang F. Comparative toxicity and bioaccumulation of two dinotefuran metabolites, UF and DN, in earthworms (Eisenia fetida). Environ Pollut. 2018 Mar;234:988-996. doi: 10.1016/j.envpol.2017.12.007. Epub 2017 Dec 21. PubMed PMID: 29665639.
8: Liu T, Chen D, Li Y, Wang X, Wang F. Enantioselective Bioaccumulation and Toxicity of the Neonicotinoid Insecticide Dinotefuran in Earthworms ( Eisenia fetida). J Agric Food Chem. 2018 May 2;66(17):4531-4540. doi: 10.1021/acs.jafc.8b00285. Epub 2018 Apr 18. PubMed PMID: 29652142.
9: Watanabe M, Ueyama J, Ueno E, Ueda Y, Oda M, Umemura Y, Tanahashi T, Ikai Y, Saito I. Effects of processing and cooking on the reduction of dinotefuran concentration in Japanese rice samples. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2018 Jul;35(7):1316-1323. doi: 10.1080/19440049.2018.1451659. Epub 2018 May 23. PubMed PMID: 29533147.
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